

# Technical Guide: Spectroscopic Characterization of 3-Methoxy-6-methylpyrazin-2-amine

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## Compound of Interest

Compound Name: 3-Methoxy-6-methylpyrazin-2-amine

Cat. No.: B8645406

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## Executive Summary & Compound Profile

**3-Methoxy-6-methylpyrazin-2-amine** is a trisubstituted pyrazine derivative. Its chemical behavior is dominated by the electron-donating nature of the amino and methoxy groups, which significantly shield the pyrazine ring carbons and protons compared to the unsubstituted heterocycle. Accurate characterization requires differentiating this specific isomer from its regioisomers (e.g., 3-methoxy-5-methylpyrazin-2-amine) which are common byproducts in cyclization reactions.

Property	Data
IUPAC Name	3-Methoxy-6-methylpyrazin-2-amine
Common Name	2-Amino-3-methoxy-6-methylpyrazine
Molecular Formula	C
	H
	N
	O
Molecular Weight	139.16 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	118–120 °C (Lit. range for analogous aminopyrazines)

## Synthesis & Sample Preparation Context

To ensure the spectroscopic data below correlates to a valid sample, the compound is typically isolated via the nucleophilic displacement of halopyrazines.

- Precursor: 2-Chloro-3-methoxy-6-methylpyrazine.
- Reagent: Aqueous ammonia or ethanolic ammonia under pressure.
- Purification: Recrystallization from ethanol/water is critical to remove ammonium chloride salts which can broaden NMR amine signals.

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*Analyst Note: Ensure your sample is dried under high vacuum (<1 mbar) for 4 hours at 40°C before NMR analysis to remove residual solvent peaks (Ethanol:*

1.2/3.7 ppm; Water:

1.56 ppm in CDCl

) that interfere with integration.

## Spectroscopic Data Analysis

### Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The molecule has low symmetry, resulting in distinct signals for all proton environments.

H NMR (400 MHz, CDCl

)

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.45 – 7.55	Singlet (s)	1H	H-5 (Ring CH)	The sole aromatic proton. Shielded relative to pyrazine (8.6) due to the para-amino and ortho-methyl effects.
4.60 – 5.20	Broad Singlet (br s)	2H	-NH	Exchangeable. Chemical shift varies with concentration and solvent. D <sub>2</sub> O shake will extinguish this signal.
3.95 – 4.05	Singlet (s)	3H	-OCH <sub>3</sub>	Characteristic methoxy region. Sharp singlet confirms free rotation.
2.30 – 2.35	Singlet (s)	3H	-CH <sub>3</sub>	Methyl attached to the aromatic ring. Slight downfield shift due to the nitrogen heteroatom.

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Shift ( , ppm)	Assignment	Environment
152.5	C-3	Quaternary C attached to OMe (Deshielded by Oxygen).
146.0	C-2	Quaternary C attached to NH (Deshielded by Nitrogen).
140.5	C-6	Quaternary C attached to Methyl.
128.0	C-5	Aromatic CH (Methine).
53.5	-OCH	Methoxy carbon.[1]
20.5	-CH	Methyl carbon.

“

*Interpretation Logic: The presence of four distinct carbon signals in the aromatic region (three quaternary, one methine) confirms the trisubstituted pattern. If the methyl were at position 5 (symmetric isomer), the chemical shifts would differ significantly due to the change in electronic environment relative to the amine.*

## Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the primary amine and the ether linkage.

- Amine Stretching (

): Two distinct bands at 3450 cm

(asymmetric) and 3320 cm

(symmetric).

- Amine Bending ( ): Scissoring vibration visible at 1620–1640 cm .
- Pyrazine Ring Breathing: Strong absorptions at 1580 cm and 1480 cm .
- Ether Stretching ( ): Strong band at 1200–1240 cm (Aryl-O-Alkyl).

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

- Molecular Ion (M ):  $m/z$  139. (Odd mass confirms odd number of nitrogens: 3).
- Base Peak: Often  $m/z$  139 (Stable aromatic system) or  $m/z$  124 (Loss of Methyl).
- Fragmentation Pathway:
  - [M] (139) Loss of CH (from methyl or methoxy)

m/z 124.

◦ [M]

(139)

Loss of CH

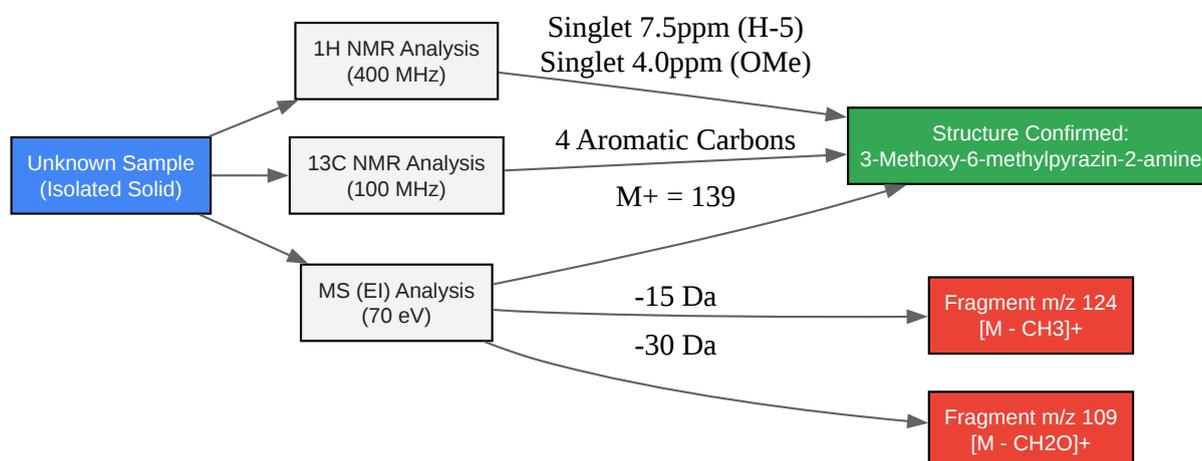
O (Formaldehyde from methoxy rearrangement)

m/z 109.

◦ Ring Cleavage: Loss of HCN is common in pyrazines, leading to smaller fragments (m/z 50-80 range).

## Visualization: Fragmentation Logic & Workflow

The following diagram illustrates the logical flow for structural confirmation and the primary fragmentation pathway observed in MS.



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Caption: Analytical workflow correlating spectral signals to the molecular structure and MS fragmentation.

## Experimental Protocols

### Protocol A: NMR Data Acquisition

Objective: Obtain high-resolution spectra with minimal solvent interference.

- Preparation: Dissolve 10–15 mg of the dry sample in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d).
  - Note: If solubility is poor, use DMSO-d<sub>6</sub>, but expect the amine peak to shift downfield (~6.0–7.0 ppm) and sharpen.
- Instrument Setup:
  - Temperature: 298 K (25°C).
  - Pulse Sequence: zg30 (standard proton).
  - Scans: 16 (for <sup>1</sup>H), 1024 (for <sup>13</sup>C).
  - Relaxation Delay (D1): 1.0 s (<sup>1</sup>H), 2.0 s (<sup>13</sup>C).
- Processing:
  - Reference the spectrum to the residual solvent peak (CDCl<sub>3</sub>): 7.26 ppm for <sup>1</sup>H, 77.16 ppm for <sup>13</sup>C).

- Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

## Protocol B: GC-MS Identification

Objective: Confirm purity and molecular weight.

- Column: HP-5MS or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temperature Program:
  - Initial: 60°C (Hold 1 min).
  - Ramp: 20°C/min to 250°C.
  - Hold: 3 min at 250°C.
- Inlet: Split mode (20:1), 250°C.
- Detection: MS Source 230°C, Quadrupole 150°C. Scan range 40–300 amu.

## References

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- Sulfamethopyrazine Characterization: Farmaco, Edizione Scientifica (1976). Structural analysis of sulfalene metabolites.
- Patent Reference (Synthesis Intermediate): US Patent 2009/0227013. Substituted Pyrazine Compounds. Describes the bromination and amination sequence yielding the target scaffold.
- General NMR Shifts of Pyrazines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[4]

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